![molecular formula C18H21N5OS B2988427 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propylacetamide CAS No. 893931-05-0](/img/structure/B2988427.png)

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

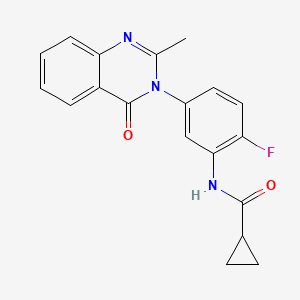

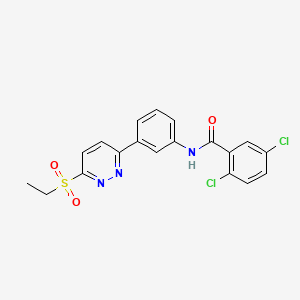

The compound “2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propylacetamide” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It was designed and synthesized as a novel CDK2 targeting compound .

Synthesis Analysis

The synthesis of this compound involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process of this specific compound is not detailed in the available sources.Scientific Research Applications

Antibacterial Applications

A significant application of compounds related to 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propylacetamide is in the field of antibacterial research. Studies have demonstrated the synthesis of heterocyclic compounds containing sulfonamido moieties, which showed high antibacterial activities (Azab, Youssef, & El‐Bordany, 2013). Similarly, the synthesis of novel pyrazolo[1,5-a]pyrimidine ring systems, another group of compounds closely related to 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propylacetamide, have been shown to possess significant antimicrobial properties, with some derivatives exceeding the activity of reference drugs (Alsaedi, Farghaly, & Shaaban, 2019).

Anticancer Research

Compounds in the pyrazolo[3,4-d]pyrimidine class have also been studied for their potential in anticancer research. For instance, novel pyrazole derivatives with pyrazolo[4,3-d]-pyrimidine derivatives were evaluated for their anticancer activity, with some compounds exhibiting higher activity than doxorubicin, a reference drug (Hafez, El-Gazzar, & Al-Hussain, 2016). Additionally, the synthesis and evaluation of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one and its derivatives have been conducted, revealing significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).

Neuroinflammation Imaging

In the context of neuroinflammation, a series of pyrazolo[1,5-a]pyrimidines closely related to 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propylacetamide were synthesized for binding to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds were evaluated for their potential as in vivo PET-radiotracers in neuroinflammation imaging (Damont et al., 2015).

Antimicrobial Evaluation

Another avenue of application is the synthesis of novel heterocycles incorporating the pyrazolo[3,4-d]pyrimidine framework, which have been evaluated for their antimicrobial activity. These compounds have demonstrated significant efficacy as antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Mechanism of Action

Target of Action

Similar compounds have been known to targetTyrosine-protein kinase SYK , which plays a crucial role in mediating signal transduction downstream of a variety of transmembrane receptors, including classical immunoreceptors like the B-cell receptor (BCR) .

Mode of Action

Based on its structural similarity to other compounds, it is plausible that it may interact with its target through a mechanism involving the formation of covalent bonds or hydrogen bonds, leading to changes in the target’s function .

Biochemical Pathways

Given its potential target, it may influence pathways related to immune response and signal transduction .

Pharmacokinetics

Similar compounds are often well absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Based on its potential target, it may influence cellular processes related to immune response and signal transduction .

Future Directions

The compound has shown potent dual activity against examined cell lines and CDK2, and thus it was selected for further investigations . It exerted a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells . Future research may focus on these aspects to further understand the potential of this compound in cancer treatment.

properties

IUPAC Name |

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5OS/c1-4-7-19-16(24)10-25-18-14-9-22-23(17(14)20-11-21-18)15-6-5-12(2)8-13(15)3/h5-6,8-9,11H,4,7,10H2,1-3H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXONQZFRUMATB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CSC1=NC=NC2=C1C=NN2C3=C(C=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2988348.png)

![4-(2-chloro-4-fluorobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2988352.png)

![Methyl ({3-cyano-6-methyl-5-[(2-methylphenyl)carbamoyl]-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2988358.png)

![N'-(4-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide](/img/structure/B2988359.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2988360.png)

![5-ethoxy-3-(2-ethoxyethyl)-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2988362.png)

![2-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide](/img/structure/B2988366.png)